molecular formula C4H5NO5-2 B1239838 (3S)-3-hydroxy-L-aspartate(2-)

(3S)-3-hydroxy-L-aspartate(2-)

Cat. No.: B1239838
M. Wt: 147.09 g/mol
InChI Key: YYLQUHNPNCGKJQ-LWMBPPNESA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-hydroxy-L-aspartate(2-) is a C4-dicarboxylate. It derives from a L-aspartate(2-). It is a conjugate base of a (3S)-3-hydroxy-L-aspartic acid.

Scientific Research Applications

Aspartate Transcarbamylase Binding

Erythro-β-hydroxy-l-aspartate, a compound related to (3S)-3-hydroxy-L-aspartate(2-), has been identified as a substrate for aspartate transcarbamylase from Escherichia coli, demonstrating its potential use in enzyme studies (Davies, Vanaman, & Stark, 1970).

Inhibition of Aminopeptidases

Amastatin, structurally similar to (3S)-3-hydroxy-L-aspartate(2-), has been shown to be a slow-binding, competitive inhibitor of aminopeptidase M, indicating its significance in enzymology and potentially therapeutic applications (Rich, Moon, & Harbeson, 1984).

Synthesis of Amino-butyrolactones

The derivative of L-aspartic acid, which is structurally related to (3S)-3-hydroxy-L-aspartate(2-), has been used for synthesizing γ,γ-disubstituted α- and β-amino-butyrolactones, indicating its role in synthetic organic chemistry (Brinkmann et al., 2000).

Diastereospecific Synthesis of Amino Acids

Research shows the application of L-Aspartic acid, closely related to (3S)-3-hydroxy-L-aspartate(2-), in the diastereospecific synthesis of 3-amino-2-hydroxy acids, showcasing its utility in the field of stereochemistry and drug synthesis (Jefford, Jian, & Zhi-Hui, 1993).

Enzymatic Studies

(3S)-3-hydroxy-L-aspartate(2-) or its derivatives have been used in various enzymatic studies, demonstrating their usefulness in understanding enzyme mechanisms and kinetics (Botting et al., 1988).

Neurotransmitter Uptake Inhibition

Compounds like L-threo-3-hydroxyaspartate, structurally similar to (3S)-3-hydroxy-L-aspartate(2-), have been studied for their inhibition of high-affinity uptake of neurotransmitters such as L-glutamate and L-aspartate in rat brain slices, indicating potential applications in neuroscience (Balcar, Johnston, & Twitchin, 1977).

Interaction with Transaminase

The interaction of 2-(hydroxymethyl) aspartic acid, related to (3S)-3-hydroxy-L-aspartate(2-), with aspartate aminotransferase was studied, indicating potential applications in enzymology and structural biology (Walsh et al., 1980).

Synthesis of Enantiopure Amino Acids

(3S)-3-hydroxy-L-aspartate(2-) or its related compounds have been used for the diastereoselective synthesis of enantiopure amino acids, showcasing its importance in the field of chiral synthesis (Andrés et al., 2003).

Post-translational Modification Studies

(3S)-3-hydroxy-L-aspartate(2-) and its derivatives have been involved in studying post-translational modifications like hydroxylation in proteins, relevant to biochemistry and molecular biology (Stenflo et al., 1989).

Properties

Molecular Formula

C4H5NO5-2

Molecular Weight

147.09 g/mol

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanedioate

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-2/t1-,2-/m0/s1

InChI Key

YYLQUHNPNCGKJQ-LWMBPPNESA-L

Isomeric SMILES

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])N

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])N

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-hydroxy-L-aspartate(2-)
Reactant of Route 2
(3S)-3-hydroxy-L-aspartate(2-)
Reactant of Route 3
(3S)-3-hydroxy-L-aspartate(2-)
Reactant of Route 4
(3S)-3-hydroxy-L-aspartate(2-)
Reactant of Route 5
(3S)-3-hydroxy-L-aspartate(2-)
Reactant of Route 6
(3S)-3-hydroxy-L-aspartate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.